N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine
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Overview
Description
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C5H7N3O It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine
- 5-Amino-pyrazoles
- 1-Methyl-1H-pyrazol-5-ol
Uniqueness
N-[(1-methyl-1H-pyrazol-5-yl)methylidene]hydroxylamine is unique due to its specific structural features, such as the presence of a hydroxylamine group attached to the pyrazole ring. This structural motif imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
777790-99-5 |
---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
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